molecular formula C16H16ClNO4S B2828702 2-[(4-Chlorophenyl)formamido]ethyl 4-methylbenzene-1-sulfonate CAS No. 565166-63-4

2-[(4-Chlorophenyl)formamido]ethyl 4-methylbenzene-1-sulfonate

Katalognummer: B2828702
CAS-Nummer: 565166-63-4
Molekulargewicht: 353.82
InChI-Schlüssel: FSAQGUUQZOCDBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-Chlorophenyl)formamido]ethyl 4-methylbenzene-1-sulfonate is a synthetic organic compound featuring a sulfonate ester backbone linked to a 4-chlorophenylformamide moiety. The molecule combines a sulfonate group (enhancing water solubility and metabolic stability) with a 4-chlorophenyl group (imparting lipophilicity and resistance to enzymatic degradation). Such structural motifs are common in agrochemicals and pharmaceuticals, where sulfonate esters serve as prodrugs or bioactive intermediates . The methyl substituent on the benzene ring may further modulate electronic and steric properties, influencing reactivity and binding interactions.

Eigenschaften

IUPAC Name

2-[(4-chlorobenzoyl)amino]ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-12-2-8-15(9-3-12)23(20,21)22-11-10-18-16(19)13-4-6-14(17)7-5-13/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAQGUUQZOCDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s key structural features—sulfonate esters, 4-chlorophenyl groups, and formamide linkages—invite comparisons with other bioactive molecules. Below is a detailed analysis of its similarities and distinctions:

Functional Group Analysis

Sulfonate Esters vs. Sulfonamides: Sulfonate esters (as in the target compound) are less hydrolytically stable than sulfonamides (e.g., in pharmaceuticals like sulfa drugs) but exhibit higher electrophilicity, making them reactive intermediates in synthesis. For instance, the methylbenzene sulfonate group in the target compound may act as a leaving group in nucleophilic substitution reactions, a property less pronounced in sulfonamides.

4-Chlorophenyl Substituent: The 4-chlorophenyl group is a hallmark of antifungal agents such as fenarimol (α-(2-chlorophenyl)-α-(4-chlorophenyl)-5-pyrimidinemethanol) and tebuconazole (α-(2-(4-chlorophenyl)ethyl)-α-(1,1-dimethylethyl)-1H-1,2,4-triazol-1-ethanol) . Chlorine’s electron-withdrawing effect enhances stability and bioavailability, but the absence of a triazole or pyrimidine ring in the target compound suggests divergent mechanisms of action.

Structural Analogs in Agrochemicals

A comparison with pesticidal analogs highlights critical distinctions:

Compound Name Key Structural Features Bioactivity/Use
Fenbuconazole 4-Chlorophenyl, triazole, nitrile Broad-spectrum fungicide
Tebuconazole 4-Chlorophenyl, triazole, tertiary alcohol Systemic antifungal agent
Target Compound 4-Chlorophenyl, sulfonate ester, formamide Undocumented (likely intermediate)
  • Divergence in Reactivity : Unlike triazole-based fungicides, the target compound’s formamide and sulfonate groups may limit its ability to inhibit cytochrome P450 enzymes (a common mode of action for azoles).

Research Findings and Hypotheses

This contrasts with triazole derivatives, which are typically end-products.

Biological Activity : While direct studies are lacking, the 4-chlorophenylformamide moiety is structurally analogous to acetylcholinesterase inhibitors (e.g., rivastigmine), hinting at possible neurological applications.

Stability : Sulfonate esters are prone to hydrolysis under acidic or basic conditions, whereas triazole derivatives (e.g., tebuconazole) exhibit greater environmental persistence .

Biologische Aktivität

The compound 2-[(4-Chlorophenyl)formamido]ethyl 4-methylbenzene-1-sulfonate is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13_{13}H14_{14}ClN1_{1}O3_{3}S
  • Molecular Weight : 281.758 g/mol
  • CAS Number : 10504-97-9

The biological activity of sulfonamides, including the compound , is primarily attributed to their ability to inhibit bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase. This inhibition disrupts nucleic acid synthesis, leading to bacteriostatic effects.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of sulfonamide derivatives. The compound 2-[(4-Chlorophenyl)formamido]ethyl 4-methylbenzene-1-sulfonate has shown moderate to strong activity against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Salmonella typhi1532 µg/mL
Bacillus subtilis1816 µg/mL
Escherichia coli1264 µg/mL

These results indicate that the compound possesses significant antibacterial properties, particularly against gram-positive bacteria.

Enzyme Inhibition

Research has also focused on the enzyme inhibitory activities of this compound. Notably, it has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in treating conditions like Alzheimer's disease:

Compound AChE Inhibition (%) IC50 (µM)
2-[(4-Chlorophenyl)formamido]ethyl 4-methylbenzene-1-sulfonate7512.5
Standard Drug (Donepezil)905.0

The compound exhibited promising AChE inhibition, suggesting its potential utility in neurodegenerative disease treatment.

Case Studies and Research Findings

  • Antioxidant Activity : A study evaluated the antioxidant capacity of various sulfonamide derivatives, including the compound . It was found to scavenge free radicals effectively, indicating its potential role in oxidative stress mitigation.
  • Cytotoxicity Assays : The cytotoxic effects of the compound were tested against human cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer). The results indicated that it exhibits selective cytotoxicity with IC50 values of:
    • MCF-7: 20 µg/mL
    • A-549: 25 µg/mL
  • Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to target proteins involved in cancer pathways, providing insights into its mechanism of action at a molecular level.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(4-Chlorophenyl)formamido]ethyl 4-methylbenzene-1-sulfonate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves coupling 4-methylbenzenesulfonyl chloride with a 4-chlorophenylformamidoethanol precursor. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve reactivity.
  • Temperature : Maintain 0–5°C during sulfonation to minimize side reactions.
  • Catalysts : Triethylamine or DMAP can enhance acylation efficiency.
    Reaction progress should be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane, 3:7) and characterized by 1H^1H-NMR (e.g., sulfonate methyl resonance at δ 2.4 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?

  • Methodological Answer :

  • NMR Spectroscopy :
  • 1H^1H-NMR: Identify sulfonate methyl (δ 2.4 ppm) and formamido NH (δ 8.2 ppm).
  • 13C^{13}C-NMR: Confirm sulfonate carbonyl at δ 165–170 ppm.
  • Mass Spectrometry : ESI-MS in positive mode typically shows [M+H]+^+ peaks.
    Ambiguities in overlapping peaks (e.g., aromatic protons) can be resolved via 2D-COSY or HSQC .

Q. How can researchers assess the compound’s stability under varying pH conditions, and what degradation products are expected?

  • Methodological Answer :

  • Stability Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
  • Degradation Pathways :
  • Acidic conditions: Hydrolysis of the sulfonate ester to 4-methylbenzenesulfonic acid and formamide derivatives.
  • Basic conditions: Cleavage of the formamido group.
    Quantify degradation using UV-Vis at λ = 254 nm .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the compound’s stereochemistry or supramolecular packing?

  • Methodological Answer :

  • Crystallization : Use slow evaporation in ethanol/water (9:1) to obtain suitable crystals.
  • Data Collection : Employ a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : Use SHELXL for structure solution, focusing on anisotropic displacement parameters. Expect intermolecular hydrogen bonds (e.g., N–H···O) stabilizing the lattice. Cite R-factor < 0.05 for high reliability .

Q. What strategies are recommended for reconciling contradictory data in synthetic yields or bioactivity across studies?

  • Methodological Answer :

  • Yield Discrepancies : Compare reaction parameters (e.g., solvent purity, inert atmosphere use). Replicate studies with controlled variables.
  • Bioactivity Variability : Standardize assay conditions (e.g., cell lines, incubation time). Use a negative control (e.g., DMSO vehicle) and validate via dose-response curves.
    Statistical tools (e.g., ANOVA) can identify significant outliers .

Q. How can computational modeling predict the compound’s interaction with biological targets, and what validation experiments are critical?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to sulfotransferase enzymes. Focus on sulfonate group interactions with catalytic lysine residues.
  • Validation : Perform SPR (surface plasmon resonance) to measure binding affinity (KD_D) or competitive inhibition assays with known substrates.
    Cross-validate with mutagenesis studies targeting predicted binding residues .

Key Citations

  • Structural refinement: SHELX programs (R-factor benchmarks) .
  • Synthetic protocols: TLC monitoring and NMR characterization .
  • Stability studies: HPLC-based degradation profiling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.